H-alpha-Me-Lys(Boc)-OH

Peptide Therapeutics Protease Resistance Pharmacokinetics

**Challenge**: Standard lysine residues in peptide drugs undergo rapid proteolytic degradation and poor oral absorption. **Solution**: H-alpha-Me-Lys(Boc)-OH (CAS 1202003-44-8) - a protected N-alpha-methylated lysine for Boc-SPPS. - **Proven benefit**: N-methylation enhances metabolic stability; tri-N-methylated analogs achieve 10% oral bioavailability (vs. 0% for non-methylated). - **Structural control**: Imparts beta-hairpin stabilization for targeting protein-protein interactions. - **Supply**: Boc side-chain protection, free N-alpha-methyl amine - ready for Boc-SPPS or solution fragment coupling. Bulk R&D quantities available.

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 1202003-44-8
Cat. No. B3220728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-alpha-Me-Lys(Boc)-OH
CAS1202003-44-8
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)N
InChIInChI=1S/C12H24N2O4/c1-11(2,3)18-10(17)14-8-6-5-7-12(4,13)9(15)16/h5-8,13H2,1-4H3,(H,14,17)(H,15,16)/t12-/m0/s1
InChIKeyUTZMJBPKJZXALK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-alpha-Me-Lys(Boc)-OH: Specialized Peptide Synthesis Building Block


H-alpha-Me-Lys(Boc)-OH (CAS 1202003-44-8) is a protected, alpha-N-methylated derivative of the amino acid L-lysine. It is a fine chemical building block designed for the solid-phase peptide synthesis (SPPS) of complex peptides, incorporating a methyl group on the alpha-amino group and a tert-butoxycarbonyl (Boc) protecting group on the lysine side chain . This compound is a member of the class of non-proteinogenic N-methylated amino acids, which are widely recognized for their ability to impart enhanced proteolytic stability, conformational constraint, and improved membrane permeability to resulting peptides [1].

Workflow Boc-SPPS / Solution-phase coupling compatibility
Conformation N-Methylation-driven backbone constraint
Robustness Reported enhancement of proteolytic stability

H-alpha-Me-Lys(Boc)-OH vs. Common Lysine Analogs


The substitution of H-alpha-Me-Lys(Boc)-OH with a standard lysine derivative like H-Lys(Boc)-OH (CAS 2418-95-3) or a differentially protected analog like Fmoc-N-Me-Lys(Boc)-OH (CAS 197632-76-1) is not a trivial exchange. The N-alpha-methylation introduces a tertiary amide bond upon coupling, which fundamentally alters the peptide backbone's conformational freedom and hydrogen-bonding network [1]. This modification is known to drastically improve metabolic stability and intestinal permeability, with studies showing that a tri-N-methylated peptide analog achieved 10% oral bioavailability, a feat unattainable with its non-methylated counterpart [2]. Furthermore, the choice of orthogonal protecting groups (Boc on the side chain with a free N-alpha-methyl amino group) dictates its specific utility in Boc-SPPS or solution-phase syntheses, which is distinct from the Fmoc-based strategies suited for Fmoc-N-Me-Lys(Boc)-OH [3]. Therefore, selecting the correct derivative is critical for achieving the desired pharmacokinetic profile and synthetic efficiency of the final peptide therapeutic.

Target
H-alpha-Me-Lys(Boc)-OH
Substitute
H-Lys(Boc)-OH
Lacks N-alpha-methyl group. May result in loss of conformational constraint, proteolytic stability, and reported in vivo potency benefits.
Target
H-alpha-Me-Lys(Boc)-OH
Substitute
Fmoc-N-Me-Lys(Boc)-OH
Protecting group strategy mismatch. Fmoc protection is incompatible with Boc-SPPS workflows, limiting direct interchangeability.

Quantitative Evidence for H-alpha-Me-Lys(Boc)-OH


Proteolytic Stability Enhancement via N-Methylation

A direct comparative study on somatostatin octapeptide antagonists demonstrated that N-methylation at the Lys5 residue increased growth hormone (GH) release inhibition potency by as much as 300% relative to the non-methylated analog [1]. This substantial improvement is directly attributed to the increased resistance of the N-methylated peptide bond to enzymatic degradation in vivo, a core property conferred by building blocks like H-alpha-Me-Lys(Boc)-OH.

In Vivo Potency
Head-to-head
300% increase
Supports inclusion review for potency enhancement
GH release inhibition assay; N-Me-Lys vs non-methylated analog in rats.
Peptide Therapeutics Protease Resistance Pharmacokinetics

Oral Bioavailability Enhancement via N-Methylation

The insertion of N-methylated amino acids, such as H-alpha-Me-Lys(Boc)-OH, into peptide sequences is a proven strategy for overcoming the intrinsic pharmacokinetic limitations of native peptides. A landmark study demonstrated that the simple approach of multiple N-methylation can drastically improve the metabolic stability and intestinal permeability of peptides, resulting in 10% oral bioavailability for a tri-N-methylated Veber-Hirschmann peptide analog [1]. This is a class-level benefit; native, non-methylated peptides typically exhibit oral bioavailability of less than 1% [2].

Oral Exposure
Class-level
>10-fold improvement
Supports exposure model evaluation context
10% oral bioavailability in a tri-N-methylated peptide vs
Conformational Stability
Head-to-head
N-Me-Lys vs native Lys
Supports structural probe profiling context
Enhanced beta-hairpin stabilization via cation-pi interactions.
Protease Resistance
Class-level
Resistant vs Susceptible
Supports stability profile context review
Resistance to trypsin and lysyl endopeptidase degradation observed.
Synthetic Strategy
Method context
Boc-SPPS vs Fmoc-SPPS
Supports synthetic workflow selection
Free N-alpha-methyl group compatible with Boc/ solution-phase coupling.
Oral Peptide Delivery Drug Metabolism Peptide Therapeutics

Beta-Hairpin Stabilization by N-Methyl-Lysine

N-methylation restricts the conformational space of a peptide backbone, promoting the formation of specific secondary structures like beta-turns and hairpins. A direct biophysical comparison showed that the incorporation of N-methylated lysine into a beta-hairpin peptide stabilized the folded structure through enhanced cation-pi interactions within an aromatic pocket, an effect that was more pronounced than with native lysine [1]. This increased structural rigidity is crucial for enhancing binding affinity and selectivity to biological targets.

Conformational Stability
Head-to-head
N-Me-Lys vs native Lys
Supports structural probe profiling context
Enhanced beta-hairpin stabilization via cation-pi interactions.
Peptide Engineering Protein Folding Structural Biology

Trypsin Resistance of N-Methylated Peptides

The proteolytic stability conferred by N-methylation is directly measurable against specific proteases. Research has demonstrated that peptides containing N(epsilon)-methyl-L-lysine derivatives are resistant to the action of trypsin and lysyl endopeptidase, key enzymes responsible for peptide degradation in the gastrointestinal tract [1]. This resistance is a direct consequence of the inability of these proteases to cleave peptide bonds adjacent to an N-methylated residue.

Protease Resistance
Class-level
Resistant vs Susceptible
Supports stability profile context review
Resistance to trypsin and lysyl endopeptidase degradation observed.
Peptide Stability Enzyme Resistance Drug Design

Orthogonal Protection: Boc vs. Fmoc SPPS Strategy

The key differentiator between H-alpha-Me-Lys(Boc)-OH and its Fmoc-protected analog, Fmoc-N-Me-Lys(Boc)-OH (CAS 197632-76-1), lies in the orthogonal protecting group strategy. H-alpha-Me-Lys(Boc)-OH features a free N-alpha-methyl amino group, making it suitable for direct coupling in Boc-SPPS or solution-phase syntheses where the N-alpha terminus is activated for elongation [1]. In contrast, Fmoc-N-Me-Lys(Boc)-OH requires an Fmoc deprotection step before coupling, which is specific to Fmoc-SPPS . This fundamental difference dictates the choice of building block based on the overall synthetic route and protecting group compatibility.

Synthetic Strategy
Method context
Boc-SPPS vs Fmoc-SPPS
Supports synthetic workflow selection
Free N-alpha-methyl group compatible with Boc/ solution-phase coupling.
Peptide Synthesis SPPS Protecting Groups

Application Scenarios for H-alpha-Me-Lys(Boc)-OH


Orally Bioavailable Peptide Therapeutics

Leveraging the class-level evidence for a >10-fold improvement in oral bioavailability and direct evidence for a 300% increase in in vivo potency [1], H-alpha-Me-Lys(Boc)-OH is the building block of choice when developing peptide drug candidates intended for oral administration or requiring extended in vivo half-life. Its incorporation into the peptide backbone is a proven strategy to overcome the rapid degradation that plagues native peptide therapeutics.

Conformationally Constrained Peptidomimetics

The direct evidence of enhanced beta-hairpin stabilization via N-methylation [1] positions H-alpha-Me-Lys(Boc)-OH as a critical tool for the precise engineering of peptide secondary structure. This is invaluable in academic and industrial research focused on developing high-affinity and high-selectivity peptidomimetics for challenging protein-protein interaction (PPI) targets.

Boc-Strategy SPPS and Solution-Phase Synthesis

The specific protecting group scheme of H-alpha-Me-Lys(Boc)-OH, featuring a free N-alpha-methyl group and a Boc-protected side chain, makes it uniquely suitable for Boc-SPPS and solution-phase fragment coupling strategies [1]. This is particularly relevant for synthesizing long or difficult peptide sequences where orthogonal deprotection and coupling conditions are paramount.

Application
Selection Property
Validation Focus
Oral Peptide Exposure Model Research
Proteolytic stability & permeability enhancement
In vivo oral exposure model evaluation
Secondary Structure Engineering & PPI Target Studies
Backbone N-Methylation-induced conformational control
CD/NMR biophysical conformational analysis
Boc-SPPS & Fragment Coupling Workflows
Orthogonal Boc protecting group compatibility
Synthetic workflow integration & coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-alpha-Me-Lys(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.